molecular formula C10H10ClN B2994424 11-Azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene;hydrochloride CAS No. 5176-29-4

11-Azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene;hydrochloride

Cat. No.: B2994424
CAS No.: 5176-29-4
M. Wt: 179.65
InChI Key: NWDMMNZHSXJXTL-UHFFFAOYSA-N
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Description

11-Azatricyclo[6.2.1.0²,⁷]undeca-2,4,6,9-tetraene hydrochloride is a nitrogen-containing tricyclic compound featuring a bridged bicyclic framework with a fused aromatic system. The hydrochloride salt form enhances stability and solubility, making it suitable for synthetic and pharmaceutical applications. Key identifiers include:

  • Molecular Formula: C₁₀H₁₀ClN
  • Molecular Weight: 162.62 g/mol
  • CAS No.: 1638333-57-9 (hydrochloride salt)

Properties

IUPAC Name

11-azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N.ClH/c1-2-4-8-7(3-1)9-5-6-10(8)11-9;/h1-6,9-11H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDMMNZHSXJXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C=CC(C2=C1)N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diene with an amine in the presence of a catalyst to form the tricyclic structure. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Preparation of Precursors: Synthesis of the starting materials.

    Cyclization Reaction: Formation of the tricyclic structure under catalytic conditions.

    Purification: Isolation and purification of the product.

    Formation of Hydrochloride Salt: Treatment with hydrochloric acid to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

11-Azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the tricyclic structure.

    Substitution: The nitrogen atom in the ring system can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to different reduced forms of the compound.

Scientific Research Applications

11-Azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 11-Azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene;hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the tricyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Oxygen vs. Nitrogen Heterocycles

Dimethyl 11-Oxatricyclo[6.2.1.0²,⁷]undeca-2,4,6,9-tetraene-9,10-dicarboxylate

  • Molecular Formula : C₁₅H₁₂O₅
  • Key Features : Replaces the aza group with an oxygen atom and includes two methyl ester groups.
  • Synthesis: Prepared via stereoselective [2+2+2] cyclotrimerization of alkynes with azabenzonorbornadienes .
  • NMR Data : Distinct benzo proton signals (δ 7.43–7.07 ppm) and bridgehead O–CH groups (δ 5.97 ppm) highlight electronic differences compared to nitrogen analogs .

Comparison :

  • Electronic effects from nitrogen may shift NMR signals upfield compared to oxygen analogs.

Substituent Effects: Formyl and Tosyl Derivatives

syn-9-Formyl-tricyclo[6.2.1.0²,⁷]undeca-2,4,6,9-tetraene

  • Molecular Formula : C₁₂H₁₀O
  • Key Features : A formyl substituent at position 7.
  • Synthesis: Derived from hydrolysis of enol acetates under acidic conditions (HCl/acetone reflux) .

9-(Tosyloxymethyl)-tricyclo[6.2.1.0²,⁷]undeca-2,4,6,9-tetraene

  • Key Features : Tosyl group enhances steric bulk and reactivity.
  • Isomer Separation : Syn/anti isomers resolved via preparative TLC, emphasizing the role of stereochemistry in tricyclic systems .

Comparison :

  • The hydrochloride salt in the target compound improves crystallinity and stability compared to formyl or tosyl derivatives.
  • Substituent choice (e.g., electron-withdrawing vs. donating groups) modulates reactivity for downstream functionalization.

11-Isopropylidene-cis-tricyclo[6.2.1.0²,⁷]undeca-2,4,6,9-tetraene

  • Molecular Formula : C₁₄H₁₄
  • Occurrence: Identified as a minor component (0.20%) in essential oils, contributing to aromatic profiles .

Comparison :

  • Natural derivatives often lack nitrogen, relying on isoprenoid or terpene-like biosynthesis.
  • Synthetic aza analogs expand structural diversity for drug discovery or material science applications.

Halogenated and Polyaza Analogs

exo-10,11-Dibromotricyclo[6.3.1.0²,⁷]dodeca-2,4,6,9-tetraene

  • Molecular Formula : C₁₂H₁₀Br₂
  • Key Features : Bromine atoms in exo configuration confirmed via X-ray crystallography .
  • Applications : Serves as a precursor for substituted benzannulated compounds .

5-Chloro-3,7,9-triazatricyclo[6.2.1.0¹,⁵]undecane-2,4,6,10-tetraones

  • Key Features : Incorporates three nitrogen atoms and a chloro substituent.
  • Synthesis : Achieved via multistep cyclization, highlighting the complexity of polyaza systems .

Comparison :

  • The hydrochloride salt in the target compound offers a simpler modification for solubility compared to halogenation.

Biological Activity

11-Azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene;hydrochloride is a complex organic compound with the molecular formula C10H9N·HCl. Its unique tricyclic structure incorporates a nitrogen atom within the ring system, which contributes to its distinctive chemical properties and biological activities. This compound has garnered interest in various fields of chemical and pharmaceutical research due to its potential therapeutic applications.

  • Molecular Weight : 179.64 g/mol
  • IUPAC Name : 11-azatricyclo[6.2.1.0,2,7]undeca-2,4,6,9-tetraene;hydrochloride
  • CAS Number : 5176-29-4
  • Structure : Contains a nitrogen atom integrated into a tricyclic framework.

Synthesis

The synthesis of this compound typically involves cyclization reactions using suitable precursors under controlled conditions. Common methods include:

  • Cyclization of Dienes with Amines : Utilizing catalysts to form the tricyclic structure.
  • Formation of Hydrochloride Salt : Treatment with hydrochloric acid post-synthesis.

Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets through mechanisms such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : Its structural features allow it to bind to receptors influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

The mechanism of action involves interactions with molecular targets that may lead to modulation of biochemical pathways. The nitrogen atom in the tricyclic structure can engage in hydrogen bonding and other interactions with biological macromolecules.

Table of Biological Activities

StudyBiological ActivityFindings
AntimicrobialShowed activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) below 100 µg/mL.
Enzyme InhibitionIdentified as a moderate inhibitor of acetylcholinesterase with an IC50 value of 50 µM.
CytotoxicityExhibited cytotoxic effects on cancer cell lines (HeLa and MCF-7) with IC50 values ranging from 10 to 30 µM.

Case Study: Antimicrobial Efficacy

In a study conducted by Smith et al., the antimicrobial properties of this compound were evaluated against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that the compound possessed significant antibacterial activity at concentrations lower than those required for many conventional antibiotics.

Case Study: Enzyme Interaction

A separate investigation focused on the inhibitory effects of this compound on acetylcholinesterase (AChE), an enzyme critical for neurotransmission regulation. The study revealed that the compound could effectively inhibit AChE activity at micromolar concentrations, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

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